5-HT4 Receptor Affinity and Selectivity: 10-Fold Higher Selectivity vs. GR 113808
The compound exhibits sub-nanomolar affinity for the 5-HT4 receptor (Ki = 0.310 nM) in guinea pig tissue, a potency comparable to the reference antagonist GR 113808 [1]. Crucially, it demonstrates a markedly superior selectivity window. Against the 5-HT3A receptor, its Ki is 1.00E+3 nM (1000 nM), yielding a selectivity ratio of approximately 3226-fold [1]. This contrasts sharply with the standard tool compound GR 113808, which is reported to have only a 300-fold selectivity over the 5-HT3 receptor . This >10-fold improvement in selectivity is a critical quantitative differentiator, reducing the likelihood of off-target effects mediated by 5-HT3 receptors in experimental systems.
| Evidence Dimension | 5-HT4/5-HT3 Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | 3226-fold (Ki 5-HT4 = 0.31 nM; Ki 5-HT3A = 1000 nM) |
| Comparator Or Baseline | GR 113808: 300-fold selectivity over 5-HT3 |
| Quantified Difference | >10-fold higher selectivity |
| Conditions | Radioligand binding assays (Guinea pig 5-HT4; Rat 5-HT3A) |
Why This Matters
For researchers requiring a 5-HT4 ligand with minimal 5-HT3 interference, this compound offers a quantifiably cleaner pharmacological profile than the industry-standard comparator GR 113808, justifying its selection for more precise mechanistic studies.
- [1] BindingDB. (n.d.). BDBM29525: 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide. View Source
